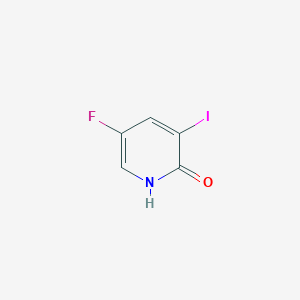

5-Fluoro-3-iodo-pyridin-2-ol

Description

BenchChem offers high-quality 5-Fluoro-3-iodo-pyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-iodo-pyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBSXUQSZXQHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674041 | |

| Record name | 5-Fluoro-3-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-05-6 | |

| Record name | 5-Fluoro-3-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 5-Fluoro-3-iodo-pyridin-2-ol

This guide provides a comprehensive technical overview of 5-Fluoro-3-iodo-pyridin-2-ol, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The strategic placement of fluoro, iodo, and hydroxyl functional groups on the pyridine scaffold makes this compound a versatile building block for creating complex molecular architectures with potential biological activity.

Compound Identification and Properties

5-Fluoro-3-iodo-pyridin-2-ol is a heterocyclic compound identified by the CAS Number 1186311-05-6 [1][2][3][4]. Its structure features a pyridin-2-ol (or 2-pyridone) core, substituted with a fluorine atom at the 5-position and an iodine atom at the 3-position. This substitution pattern offers multiple reaction sites for further chemical modification.

Physicochemical & Safety Data

The fundamental properties and safety information for 5-Fluoro-3-iodo-pyridin-2-ol are summarized below. It is important to note that as this compound is primarily supplied for early-stage research, extensive physical property data is not always collected by vendors[2]. Researchers are advised to confirm the identity and purity of the material upon receipt[2].

| Property | Value | Source |

| CAS Number | 1186311-05-6 | [1][2][3][4] |

| Molecular Formula | C₅H₃FINO | [1][2] |

| Molecular Weight | 238.99 g/mol | [2][5] |

| Physical Form | Solid | [2] |

| InChI Key | KCBSXUQSZXQHQM-UHFFFAOYSA-N | [2] |

| SMILES String | Oc1ncc(F)cc1I | [2] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statement | H302: Harmful if swallowed | [2] |

Synthesis and Mechanism

The pyridine ring is generally electron-deficient; however, the hydroxyl group at the 2-position (in its pyridone tautomeric form) is an activating group that directs electrophilic substitution to the ortho and para positions (3- and 5-positions). Since the 5-position is already occupied by a fluorine atom, the incoming electrophile (I⁺) is directed to the highly activated 3-position.

Proposed Experimental Protocol

This protocol is adapted from analogous procedures for the iodination of activated aromatic and heteroaromatic systems[6].

Objective: To synthesize 5-Fluoro-3-iodo-pyridin-2-ol via electrophilic iodination.

Materials:

-

5-Fluoro-pyridin-2-ol (starting material)

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Sulfuric Acid (H₂SO₄) (if using I₂)

-

Acetonitrile or Dichloromethane (solvent)

-

Sodium thiosulfate solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 5-Fluoro-pyridin-2-ol in a suitable solvent like acetonitrile.

-

Reagent Addition: Slowly add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution at room temperature. Causality: NIS is a mild and effective source of the electrophilic iodine (I⁺) and avoids the harsh acidic conditions required for reagents like I₂/H₂SO₄, leading to cleaner reactions and simpler workups.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Causality: The bicarbonate wash neutralizes any acidic byproducts, ensuring the product is stable during extraction and purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography to yield pure 5-Fluoro-3-iodo-pyridin-2-ol.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 5-Fluoro-3-iodo-pyridin-2-ol.

Spectroscopic Characterization

As a compound intended for discovery research, published spectroscopic data is scarce. Any researcher synthesizing or using this compound must perform rigorous characterization to confirm its structure and purity. The expected spectroscopic signatures are:

-

¹H NMR: Two distinct signals in the aromatic region, each appearing as a doublet or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. A broad singlet for the N-H or O-H proton of the pyridone/pyridin-2-ol tautomer.

-

¹³C NMR: Five signals for the pyridine ring carbons. The carbon bearing the iodine (C3) will be shifted upfield due to the heavy atom effect, while the carbons attached to fluorine (C5) and oxygen (C2) will show characteristic shifts and C-F coupling.

-

¹⁹F NMR: A single resonance, likely a doublet of doublets, due to coupling with the adjacent ring protons.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be clearly visible, along with a characteristic isotopic pattern for a molecule containing one iodine atom.

Reactivity and Applications in Drug Development

5-Fluoro-3-iodo-pyridin-2-ol is a valuable intermediate due to its orthogonal reactivity. The three functional groups can be addressed with different chemical transformations, making it a powerful scaffold for building molecular libraries.

-

Iodine (C3-position): The carbon-iodine bond is the most versatile site for modification. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids/esters.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

-

Heck Coupling: To append alkene groups.

-

-

Hydroxyl/Oxo Group (C2-position): This group can be alkylated (O-alkylation) or used in condensation reactions. It also significantly influences the electronic properties of the pyridine ring.

-

Fluorine (C5-position): The C-F bond is generally robust and is often incorporated into drug candidates to block metabolic oxidation at that site, improve binding affinity, or modulate pKa[7].

Application Workflow: Suzuki Cross-Coupling

The diagram below illustrates the use of 5-Fluoro-3-iodo-pyridin-2-ol as a substrate in a typical Palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern medicinal chemistry for creating biaryl structures.

Caption: Use of the title compound in a Suzuki cross-coupling reaction.

The presence of both fluorine and iodine makes this compound particularly useful for creating complex molecules for structure-activity relationship (SAR) studies in drug discovery programs[5].

References

-

5-Fluoro-3-iodo-pyridin-2-ol - BioOrganics. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. BioOrganics [bioorganics.biz]

- 2. 5-フルオロ-3-ヨード-ピリジン-2-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. klamar-reagent.com [klamar-reagent.com]

- 4. 5-Fluoro-3-iodo-pyridin-2-ol | 1186311-05-6 [amp.chemicalbook.com]

- 5. Buy 5-Fluoro-3-iodo-pyridin-2-ol | 1186311-05-6 [smolecule.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-Fluoro-3-iodo-pyridin-2-ol

This guide provides a comprehensive technical overview of 5-Fluoro-3-iodo-pyridin-2-ol, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, the strategic importance of its structural features, representative synthetic methodologies, and its applications as a versatile building block in the development of novel chemical entities.

5-Fluoro-3-iodo-pyridin-2-ol is a heterocyclic compound built upon a pyridine scaffold.[1] The pyridine ring is a foundational structure in drug design, appearing in over 100 FDA-approved drugs, which underscores the importance of its derivatives.[2][3] This compound's unique substitution pattern—featuring a fluorine atom, a bulky iodine atom, and a hydroxyl group—imparts a distinct reactivity profile, making it a valuable intermediate for creating more complex molecules.[1][4]

The presence of the hydroxyl group at the 2-position means the molecule exists in a tautomeric equilibrium with its corresponding pyridinone form, 5-Fluoro-3-iodo-pyridin-2(1H)-one. This equilibrium is a critical consideration in its reactivity and biological interactions.

Caption: Tautomeric equilibrium of 5-Fluoro-3-iodo-pyridin-2-ol.

Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 238.99 g/mol | [1][5][6] |

| Molecular Formula | C₅H₃FINO | [1][5][6] |

| CAS Number | 1186311-05-6 | [5] |

| Physical Form | Solid | [5] |

| InChI Key | KCBSXUQSZXQHQM-UHFFFAOYSA-N | [5] |

| SMILES | Oc1ncc(F)cc1I | [5] |

The Strategic Role of Key Structural Features

The utility of 5-Fluoro-3-iodo-pyridin-2-ol in drug development stems directly from the interplay of its functional groups. As application scientists, we understand that a molecule's architecture dictates its function.

-

Pyridine Core : The nitrogen-containing aromatic ring is a "privileged scaffold" that can serve as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites.[7]

-

Fluorine Atom : The introduction of fluorine is a well-established strategy in medicinal chemistry.[8] Its high electronegativity can lower the basicity of the pyridine nitrogen, altering pKa values and improving cell membrane permeability. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of a drug candidate.[2][9]

-

Iodine Atom : The iodine at the 3-position is not merely a placeholder. It is an excellent leaving group, making this position a prime site for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the modular construction of diverse chemical libraries from a single, versatile intermediate.

-

Hydroxyl/Pyridinone Group : The 2-hydroxyl group can be alkylated or acylated, but more importantly, its tautomerization to the pyridinone form provides a hydrogen bond donor (N-H) and acceptor (C=O). This motif is crucial for mimicking peptide bonds and forming strong, directional interactions with protein backbones, a common feature in kinase inhibitors.[7]

Synthesis and Reactivity

Caption: Representative workflow for the synthesis of 5-Fluoro-3-iodo-pyridin-2-ol.

Representative Experimental Protocol: Iodination of 5-Fluoropyridin-2-ol

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material before proceeding to the workup phase.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-fluoropyridin-2-ol (1.0 equivalent) in a suitable solvent mixture, such as acetic acid and water.

-

Addition of Reagent : To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The use of NIS is a standard, reliable method for electrophilic iodination of electron-rich aromatic systems.

-

Heating : Heat the reaction mixture to 80°C and maintain for 2-4 hours. The elevated temperature is necessary to overcome the activation energy of the electrophilic aromatic substitution.

-

Monitoring : Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material by TLC or LC-MS.

-

Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction : Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification : Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining iodine) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

The true value of 5-Fluoro-3-iodo-pyridin-2-ol lies in its role as a versatile synthetic intermediate.

-

Fragment-Based Drug Design (FBDD) : This molecule serves as an ideal fragment for screening against biological targets. The pyridine core provides a well-understood anchor, while the halogen atoms offer vectors for growing the fragment into a more potent lead compound.

-

Kinase Inhibitor Scaffolds : As previously noted, the pyridinone tautomer is a key hinge-binding motif. The iodine at the 3-position can be replaced via cross-coupling to introduce larger aromatic or heterocyclic groups that occupy the hydrophobic pocket of many kinase active sites.

-

Radiopharmaceutical Precursors : The presence of both fluorine and iodine makes this compound a candidate for developing PET or SPECT imaging agents.[8] The stable fluorine atom can be used to tune pharmacokinetics, while the iodine can be replaced with a radioisotope such as Iodine-123 or Iodine-124 for imaging applications.

Safety and Handling

According to available safety data, 5-Fluoro-3-iodo-pyridin-2-ol is classified with the GHS07 pictogram, indicating it can be an irritant, and carries the H302 hazard statement: "Harmful if swallowed".[5]

Handling Precautions :

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Fluoro-3-iodo-pyridin-2-ol, with a molecular weight of 238.99 g/mol , is far more than a simple chemical. It is a strategically designed building block that offers researchers and drug development professionals a powerful tool for molecular construction. Its combination of a privileged pyridine scaffold, a metabolically stabilizing fluorine atom, a synthetically versatile iodine handle, and a biologically relevant pyridinone motif makes it a high-value intermediate for creating the next generation of targeted therapeutics and diagnostic agents.

References

-

5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107 - PubChem. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. [Link]

-

5-Fluoro-3-iodo-pyridin-2-ol - 克拉玛尔试剂. [Link]

-

(PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine - ResearchGate. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

Sources

- 1. Buy 5-Fluoro-3-iodo-pyridin-2-ol | 1186311-05-6 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]

- 5. 5-Fluoro-3-iodo-pyridin-2-ol AldrichCPR 1186311-05-6 [sigmaaldrich.com]

- 6. N/A|3-Fluoro-5-iodopyridin-2-ol|BLD Pharm [bldpharm.com]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-5-iodoisonicotinic Acid [benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Fluoro-3-iodo-pyridin-2-ol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-pyridin-2-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique trifunctional substitution pattern—a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core—offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable building block.

Chemical and Physical Properties

5-Fluoro-3-iodo-pyridin-2-ol is a solid at room temperature. While detailed experimental data is not widely available from commercial suppliers, predicted values and data from related compounds provide valuable insights into its physicochemical profile.[1]

Table 1: Physicochemical Properties of 5-Fluoro-3-iodo-pyridin-2-ol

| Property | Value | Source |

| CAS Number | 1186311-05-6 | |

| Molecular Formula | C₅H₃FINO | |

| Molecular Weight | 238.99 g/mol | |

| Appearance | Solid | |

| Predicted Boiling Point | 261.7 ± 40.0 °C | [1] |

| Predicted Density | 2.18 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 8.65 ± 0.10 | [1] |

A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. This equilibrium can be influenced by factors such as the solvent and the substitution pattern on the ring. For 5-Fluoro-3-iodo-pyridin-2-ol, this tautomerism is a key consideration in its reactivity and biological activity.[2][3]

Caption: Tautomeric equilibrium of 5-Fluoro-3-iodo-pyridin-2-ol.

Synthesis and Purification

A feasible starting material would be 2-amino-5-fluoro-3-iodopyridine. The synthesis of this precursor has been documented and involves the direct iodination of 2-amino-5-fluoropyridine.[4]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 5-Fluoro-3-iodo-pyridin-2-ol.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-fluoro-3-iodopyridine (Adapted from a known procedure[4])

-

To a stirred solution of 2-amino-5-fluoropyridine in a suitable solvent (e.g., ethanol or acetonitrile), add N-iodosuccinimide (NIS) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-Fluoro-3-iodo-pyridin-2-ol

-

Dissolve 2-amino-5-fluoro-3-iodopyridine in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time to ensure complete formation of the diazonium salt.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure.

Purification

The crude 5-Fluoro-3-iodo-pyridin-2-ol can be purified by standard techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectral Characterization (Predicted)

Due to the lack of available experimental data, the following are predicted spectral characteristics based on the structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine, iodine, and hydroxyl/oxo groups.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted pyridin-2-one system, with the carbon bearing the iodine atom appearing at a relatively upfield position and the carbonyl carbon (in the pyridin-2-one tautomer) at a downfield position.

-

IR Spectroscopy: The infrared spectrum would likely show a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the tautomeric forms. A strong absorption band around 1650 cm⁻¹ would be indicative of the C=O stretching of the pyridin-2(1H)-one tautomer.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (238.99 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom.

Chemical Reactivity and Applications in Drug Discovery

The trifunctional nature of 5-Fluoro-3-iodo-pyridin-2-ol makes it a highly versatile building block in medicinal chemistry.

Caption: Reactivity and potential applications of 5-Fluoro-3-iodo-pyridin-2-ol.

The iodine atom at the 3-position is particularly valuable as it readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, facilitating the rapid generation of compound libraries for high-throughput screening.

The hydroxyl group of the pyridin-2-ol tautomer and the N-H of the pyridin-2(1H)-one tautomer can be functionalized through alkylation or acylation, providing another avenue for structural diversification.

The fluorinated pyridine scaffold is a common motif in many approved drugs and clinical candidates, particularly in the area of kinase inhibitors.[5][6] The fluorine atom can modulate the pKa of the pyridine nitrogen, influence lipophilicity, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Given these properties, 5-Fluoro-3-iodo-pyridin-2-ol is an excellent starting material for the synthesis of novel kinase inhibitors and other targeted therapies.

Safety and Handling

5-Fluoro-3-iodo-pyridin-2-ol is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

5-Fluoro-3-iodo-pyridin-2-ol is a promising and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries. The presence of the fluoropyridine scaffold suggests its potential utility in the development of new therapeutic agents, particularly kinase inhibitors. While experimental data for this specific compound is limited, its structural features and the established chemistry of related compounds underscore its value for researchers and scientists in the pharmaceutical industry.

References

Sources

- 1. 5-Fluoro-3-iodo-pyridin-2-ol | 1186311-05-6 [amp.chemicalbook.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 5. Buy 5-Fluoro-6-iodopyridin-3-amine [smolecule.com]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-3-iodo-pyridin-2-ol safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-3-iodo-pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-pyridin-2-ol is a halogenated pyridine derivative with the chemical formula C₅H₃FINO and a molecular weight of 238.99 g/mol . Its unique structure, featuring fluorine, iodine, and a hydroxyl group on a pyridine ring, makes it a valuable building block in medicinal chemistry and drug discovery.[1] The presence of multiple functional groups allows for diverse chemical modifications, positioning it as a key intermediate in the synthesis of complex molecules with potential therapeutic applications.[2] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for 5-Fluoro-3-iodo-pyridin-2-ol, grounded in established safety principles and data.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a complete understanding of its inherent hazards. 5-Fluoro-3-iodo-pyridin-2-ol is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Class: Acute Toxicity 4, Oral

-

Hazard Statement: H302 - Harmful if swallowed

While the primary classification points to oral toxicity, the structural alerts from related halogenated pyridines suggest that researchers should also anticipate potential for skin, eye, and respiratory tract irritation.[3][4] The presence of iodine and fluorine substituents can influence the compound's reactivity and toxicological profile.[1]

Comprehensive Risk Mitigation and Handling Protocol

A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, personal protective equipment, and standardized handling procedures. The causality behind these measures is rooted in minimizing exposure through all potential routes: inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Fume Hood: All handling of 5-Fluoro-3-iodo-pyridin-2-ol in its solid, powdered form must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[4][5] This is a mandatory precaution for responding to accidental eye or skin contact.

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate selection and use of PPE is non-negotiable.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] A face shield should be considered if there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A full-length laboratory coat should be worn to protect street clothes and prevent skin exposure.

-

-

Respiratory Protection: If engineering controls are insufficient or if there is a risk of generating significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[5]

Standard Operating Procedure for Handling Solid 5-Fluoro-3-iodo-pyridin-2-ol

This step-by-step protocol is designed to be a self-validating system for safe handling.

-

Preparation:

-

Confirm that the fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE.

-

Assemble all necessary equipment (spatula, weigh boat, reaction vessel) inside the fume hood.

-

-

Handling the Compound:

-

Before opening, visually inspect the container for any damage.

-

Carefully open the container, avoiding any sudden movements that could aerosolize the solid powder.

-

Use a clean spatula to carefully transfer the desired amount of the compound to a weigh boat or directly into the reaction vessel.

-

Avoid creating dust during transfer. If dust is generated, allow it to settle within the fume hood before proceeding.

-

-

Post-Handling:

-

Securely close the container of 5-Fluoro-3-iodo-pyridin-2-ol.

-

Clean any residual powder from the spatula and work surface within the fume hood using a suitable solvent and absorbent material.

-

Dispose of contaminated materials (weigh boat, wipes) in a designated hazardous waste container.

-

Remove gloves and wash hands thoroughly with soap and water.[6]

-

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4] Halogenated compounds can react vigorously with these materials.

-

Light Sensitivity: The compound is noted to be light-sensitive.[4][5] Store in an opaque container or in a dark location to prevent degradation.

Emergency Response Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician immediately.[5] Rinse mouth with water. Do NOT induce vomiting.

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[5] Seek medical attention if you feel unwell.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust and wear full PPE.[4][6]

-

Containment and Cleanup:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).[4][5]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

5-Fluoro-3-iodo-pyridin-2-ol and any contaminated materials must be treated as hazardous waste.

-

Procedure: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[5]

-

Professional Service: It is highly recommended to use a licensed professional waste disposal service for the disposal of this chemical.[8]

Data Summary and Visualization

Safety and Handling Data Table

| Parameter | Information | Source(s) |

| CAS Number | 1186311-05-6 | |

| Molecular Formula | C₅H₃FINO | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [5] |

| Engineering Controls | Chemical fume hood, good ventilation, eyewash/safety shower | [4][5] |

| Storage | Cool, dry, well-ventilated, tightly sealed, protected from light | [4][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [4] |

| First Aid (Ingestion) | Call POISON CENTER or doctor. Rinse mouth. | [5] |

| Fire Extinguishing Media | Water spray, CO2, dry chemical, alcohol-resistant foam | [4] |

| Disposal | As hazardous waste via a licensed disposal service | [5][8] |

Logical Workflow for Safe Chemical Handling

Caption: Risk mitigation workflow for handling hazardous chemicals.

References

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains . PMC - NIH. [Link]

-

5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107 . PubChem. [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment . NICNAS. [Link]

-

PYRIDINE AND PYRIDINE DERIVATIVES . Sciencemadness.org. [Link]

-

Pyridine Tox Profile . ATSDR. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains . ResearchGate. [Link]

-

GHS Classification Summary . PubChem - NIH. [Link]

-

Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine . ResearchGate. [Link]

-

Safety Data Sheet: Pyridine . Carl ROTH. [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides . PubMed Central. [Link]

-

Safety Data Sheet - Ruthenium(VIII) oxide . American Elements. [Link]

-

5-Fluoro-3-iodo-pyridin-2-ol . Clentran. [Link]

Sources

- 1. Buy 5-Fluoro-3-iodo-pyridin-2-ol | 1186311-05-6 [smolecule.com]

- 2. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

The Synthetic Versatility and Therapeutic Potential of 5-Fluoro-3-iodo-pyridin-2-ol: A Technical Guide for Researchers

Abstract

5-Fluoro-3-iodo-pyridin-2-ol is a halogenated pyridinone derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring a fluorine atom, an iodine atom, and a pyridin-2-one core, offers a confluence of reactive sites for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the commercial availability, synthesis, physicochemical properties, and potential applications of 5-Fluoro-3-iodo-pyridin-2-ol for researchers, scientists, and drug development professionals. The discussion encompasses the strategic importance of the pyridin-2-one moiety as a privileged structure in drug design and the utility of the fluoro and iodo substituents in modulating pharmacokinetic properties and serving as handles for further chemical transformations.

Introduction: The Strategic Importance of Fluorinated Pyridinones in Drug Discovery

The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and its structural resemblance to benzene, with a nitrogen atom imparting distinct electronic properties, make it a cornerstone in medicinal chemistry.[1] The pyridin-2-one tautomer, in particular, is recognized as a "privileged scaffold" due to its presence in numerous compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa.[4] Concurrently, the presence of an iodine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular libraries. The compound 5-Fluoro-3-iodo-pyridin-2-ol, therefore, represents a highly valuable and versatile building block for the synthesis of novel therapeutic agents.

Commercial Availability and Physicochemical Properties

5-Fluoro-3-iodo-pyridin-2-ol (CAS No. 1186311-05-6) is commercially available from several fine chemical suppliers. Researchers can procure this compound from vendors such as Sigma-Aldrich, Smolecule, and ChemicalBook.[5][6] It is typically supplied as a solid.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Fluoro-3-iodo-pyridin-2-ol

| Property | Value | Reference(s) |

| CAS Number | 1186311-05-6 | |

| Molecular Formula | C₅H₃FINO | |

| Molecular Weight | 238.99 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C5H3FINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| SMILES | Oc1ncc(F)cc1I |

Synthesis of 5-Fluoro-3-iodo-pyridin-2-ol: A Proposed Pathway

The key transformation is the regioselective iodination at the C3 position of the pyridin-2-one ring. This can be achieved using an electrophilic iodinating agent. A well-established method for the iodination of electron-rich aromatic and heteroaromatic compounds is the use of iodine in the presence of a catalyst or an oxidizing agent.

A protocol analogous to the synthesis of 2-Amino-5-fluoro-3-iodopyridine can be adapted.[7] In this procedure, the starting amine is treated with iodine and silver sulfate. For the synthesis of 5-Fluoro-3-iodo-pyridin-2-ol, a similar approach using 5-fluoro-pyridin-2-ol as the starting material is proposed.

Proposed Experimental Protocol

Reaction: Iodination of 5-fluoro-pyridin-2-ol

-

To a solution of 5-fluoro-pyridin-2-ol (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a stoichiometric amount of a mild base if necessary to facilitate the reaction.

-

Add an iodinating reagent such as N-iodosuccinimide (NIS) or iodine (I₂) in the presence of an oxidizing agent like nitric acid or a silver salt (e.g., silver sulfate).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-Fluoro-3-iodo-pyridin-2-ol.

This proposed synthesis leverages the directing effect of the hydroxyl group and the activation of the pyridine ring towards electrophilic substitution.

Chemical Reactivity and Synthetic Applications

The trifunctionalized nature of 5-Fluoro-3-iodo-pyridin-2-ol provides a rich platform for a variety of chemical transformations, making it a highly versatile intermediate in organic synthesis.

Cross-Coupling Reactions

The iodine atom at the C3 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds.[8] 5-Fluoro-3-iodo-pyridin-2-ol can be readily coupled with various boronic acids or their esters to generate 3-aryl or 3-heteroaryl-5-fluoro-pyridin-2-one derivatives. These products are of significant interest in medicinal chemistry as the biaryl motif is a common feature in many biologically active molecules.[9]

reactant1 [label="5-Fluoro-3-iodo-pyridin-2-ol"]; reactant2 [label="R-B(OH)₂"]; catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse, fillcolor="#FFFFFF"]; base [label="Base\n(e.g., Na₂CO₃)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="3-R-5-fluoro-pyridin-2-ol"];

reactant1 -> catalyst [arrowhead=none]; reactant2 -> catalyst [arrowhead=none]; base -> catalyst [arrowhead=none]; catalyst -> product; }

Figure 1: General scheme for the Suzuki-Miyaura coupling of 5-Fluoro-3-iodo-pyridin-2-ol.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction allows for the introduction of primary and secondary amines at the C3 position of 5-Fluoro-3-iodo-pyridin-2-ol, providing access to a diverse range of 3-amino-5-fluoro-pyridin-2-one derivatives. These compounds are valuable scaffolds for the synthesis of kinase inhibitors and other targeted therapeutics.

reactant1 [label="5-Fluoro-3-iodo-pyridin-2-ol"]; reactant2 [label="R¹R²NH"]; catalyst [label="Pd Catalyst & Ligand\n(e.g., Pd₂(dba)₃, XPhos)", shape=ellipse, fillcolor="#FFFFFF"]; base [label="Base\n(e.g., NaOtBu)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="3-(R¹R²N)-5-fluoro-pyridin-2-ol"];

reactant1 -> catalyst [arrowhead=none]; reactant2 -> catalyst [arrowhead=none]; base -> catalyst [arrowhead=none]; catalyst -> product; }

Figure 2: General scheme for the Buchwald-Hartwig amination of 5-Fluoro-3-iodo-pyridin-2-ol.

Reactions at the Pyridin-2-one Moiety

The pyridin-2-one core of the molecule can also undergo various transformations. The hydroxyl group can be alkylated or acylated to introduce further diversity. Additionally, the nitrogen atom of the pyridinone ring can be functionalized, for example, through N-arylation reactions.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-Fluoro-3-iodo-pyridin-2-ol make it a highly attractive starting material for the development of new therapeutic agents. The pyridin-2-one scaffold is a key component of numerous approved drugs and clinical candidates with a broad range of biological activities.[3]

The ability to readily diversify the molecule at the C3 position through cross-coupling reactions allows for the rapid generation of focused libraries for structure-activity relationship (SAR) studies. The fluorine atom at the C5 position can enhance the metabolic stability of the resulting compounds and improve their pharmacokinetic profiles.

Potential therapeutic areas where derivatives of 5-Fluoro-3-iodo-pyridin-2-ol could find application include:

-

Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: As a starting point for the synthesis of novel antibacterial and antiviral compounds.

-

Inflammatory Diseases: For the creation of molecules targeting key inflammatory pathways.

-

Neurological Disorders: As a building block for compounds that modulate central nervous system targets.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 5-Fluoro-3-iodo-pyridin-2-ol. Based on the safety data for related halogenated pyridines, the following guidelines are recommended.

Hazard Identification

5-Fluoro-3-iodo-pyridin-2-ol is classified as acutely toxic if swallowed. It may cause skin and eye irritation.[13]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information.

Conclusion

5-Fluoro-3-iodo-pyridin-2-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctionalized nature allows for the synthesis of a wide range of complex molecules with potential therapeutic applications. The strategic combination of a privileged pyridin-2-one scaffold with the synthetic handles of fluoro and iodo substituents provides researchers with a powerful tool for the development of novel drug candidates. As the demand for new and effective medicines continues to grow, the importance of such well-designed and synthetically flexible building blocks will undoubtedly increase.

References

-

Narendar, P., et al. (2009). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-iodopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information. Retrieved from [Link]

-

Liu, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

-

Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

-

Yilmaz, I., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. AVESİS. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2019). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. Retrieved from [Link]

-

Mechanisms for Reactions of Halogenated Compounds. Part 1. Activating Effects of Fluorine in Polyfluoropyridines in Reactions. ElectronicsAndBooks. Retrieved from [Link]

- Google Patents. (1995). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

克拉玛尔试剂. (n.d.). 5-Fluoro-3-iodo-pyridin-2-ol. Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Google Patents. (2009). WO2009094442A2 - 5-fluoro pyrimidine derivatives.

-

Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0146924 A2 - Preparation of difluorpyridine compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Crystal Growth & Design. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]

-

Scite. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Letters Journal. Retrieved from [Link]

-

Manas Petro Chem. (n.d.). 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N/A|3-Fluoro-5-iodopyridin-2-ol|BLD Pharm [bldpharm.com]

- 5. Buy 5-Fluoro-3-iodo-pyridin-2-ol | 1186311-05-6 [smolecule.com]

- 6. 5-Fluoro-3-iodo-pyridin-2-ol | 1186311-05-6 [amp.chemicalbook.com]

- 7. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Authored by: Gemini, Senior Application Scientist

An Application Guide to the Suzuki-Miyaura Coupling of 5-Fluoro-3-iodo-pyridin-2-ol

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and a robust protocol for the Suzuki coupling of 5-Fluoro-3-iodo-pyridin-2-ol, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4][5] This document addresses the unique challenges presented by this electron-deficient, multifunctional substrate, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting to empower researchers in drug discovery and process development.

Scientific Rationale and Mechanistic Considerations

The successful execution of a Suzuki-Miyaura coupling hinges on a nuanced understanding of its catalytic cycle and the specific electronic and structural properties of the coupling partners.[6][7] The substrate, 5-Fluoro-3-iodo-pyridin-2-ol, presents several distinct challenges that must be addressed through rational selection of reaction components.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-iodine bond of the 5-Fluoro-3-iodo-pyridin-2-ol, forming a Pd(II) intermediate.[1][6] This is often the rate-limiting step, particularly for electron-rich or sterically hindered halides.

-

Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[8][9][10]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][8]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Challenges

-

Electron Deficiency: The pyridine ring, further deactivated by the strongly electron-withdrawing fluorine atom, makes the carbon-iodine bond more electron-poor. While this can sometimes facilitate oxidative addition, it also increases the susceptibility of the ring to nucleophilic attack and can slow down the reductive elimination step.[11][12] The selection of a highly active catalyst is therefore critical.

-

Pyridinol-Pyridone Tautomerism: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This equilibrium can affect solubility and the substrate's ability to coordinate with the palladium catalyst. The acidic N-H proton of the pyridone form or the O-H of the pyridinol can react with strong bases, potentially complicating the reaction.

Figure 2: Tautomerism of the substrate.

-

Directing Group Effects: The hydroxyl/carbonyl group at the 2-position can act as a directing group, potentially influencing the approach of the bulky palladium catalyst to the C-I bond at the adjacent 3-position.

Rationale for Reagent Selection

-

Palladium Precursor & Ligand: To overcome the challenges of coupling electron-deficient heterocycles, highly active catalyst systems are required. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos developed by the Buchwald group, are exceptionally effective.[13][14] They promote both the oxidative addition of challenging substrates and the final reductive elimination step.[13] Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which form the active Pd(0) species in situ.

-

Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions with the substrate's functional groups.

-

Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, providing sufficient basicity without being overly harsh.

-

Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate reactions but may be less compatible with sensitive functional groups.

-

Potassium Fluoride (KF): A milder base, often used when base-labile groups like esters are present.[9]

-

-

Solvent System: A mixture of an organic solvent and water is standard. The organic solvent (e.g., 1,4-dioxane, THF, toluene) dissolves the organic coupling partners and catalyst, while water dissolves the inorganic base and facilitates the formation of the boronate "ate" complex.[1] Thoroughly degassing the solvent mixture is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols and Workflow

This section provides a detailed, step-by-step protocol for a representative Suzuki coupling of 5-Fluoro-3-iodo-pyridin-2-ol with a generic arylboronic acid.

Materials and Reagents

| Component | Grade / Purity | Supplier Example | Notes |

| 5-Fluoro-3-iodo-pyridin-2-ol | ≥97% | Sigma-Aldrich (CAS: 1186311-05-6)[15] | Store under inert gas. |

| Arylboronic Acid | ≥98% | Combi-Blocks, etc. | Choose based on desired product. |

| Pd₂(dba)₃ | Catalyst Grade | Strem, Sigma-Aldrich | Air-sensitive, handle in a glovebox if possible. |

| SPhos | ≥98% | Strem, Sigma-Aldrich | Buchwald ligand, air-stable solid. |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Acros, Sigma-Aldrich | Grind to a fine powder before use. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich | Use from a freshly opened bottle or Sure/Seal™ system. |

| Deionized Water | N/A | In-house | Must be degassed before use. |

| Inert Gas | High Purity N₂ or Ar | N/A | For maintaining an inert atmosphere. |

Experimental Workflow Diagram

Figure 3: Step-by-step experimental workflow for the Suzuki coupling protocol.

Detailed Step-by-Step Protocol

This protocol is for a 0.5 mmol scale reaction. Adjust quantities accordingly.

-

Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-3-iodo-pyridin-2-ol (119.5 mg, 0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and finely ground K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv.).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and the ligand SPhos (4.1 mg, 0.01 mmol, 2 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen or argon through the mixture for at least 30 minutes. Via syringe, add 5 mL of the degassed solvent mixture to the reaction flask.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting iodo-pyridine.

-

Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Optimization and Troubleshooting

Even with a robust protocol, optimization may be necessary for different boronic acid partners.

Reaction Parameter Guide

| Parameter | Standard Condition | Alternative / Rationale for Change | Relevant Sources |

| Ligand | SPhos | XPhos: Often provides higher yields for sterically hindered substrates. RuPhos: Can be effective for heteroaryl couplings. | [14][16] |

| Base | K₃PO₄ | Cs₂CO₃: Use if the reaction is sluggish. May increase rate but can affect sensitive groups. K₂CO₃: A milder option if side-product formation is observed. | [17][18] |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O: Good alternative, especially at higher temperatures. THF/H₂O: Suitable for lower temperature reactions. | [1][19] |

| Temperature | 100 °C | 80 °C: Try if decomposition is observed. Room Temp: Possible with highly active catalysts like those based on tBu₃P for very reactive substrates. | [9][20] |

Troubleshooting Common Issues

| Observed Problem | Potential Cause(s) | Suggested Solution(s) |

| No reaction / Starting material recovered | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure meticulous degassing and inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Use fresh, high-purity reagents and anhydrous solvents. Switch to a more active ligand (e.g., XPhos).[16] |

| Low Yield | 1. Incomplete reaction.2. Protodeboronation of the boronic acid.3. Catalyst deactivation. | 1. Increase reaction time or temperature.2. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. Use a less aqueous solvent system or a different base like KF.[21]3. Increase catalyst loading slightly (e.g., to 1.5-2 mol% Pd). |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Pd(II) species present at the start. | 1. Improve degassing procedure.2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure the pre-catalyst is fully reduced.[7] |

| Dehalogenated Side Product | 1. Competing hydrodehalogenation pathway. | 1. Lower the reaction temperature.2. Use a different ligand/base combination. |

Conclusion

The Suzuki-Miyaura coupling of 5-Fluoro-3-iodo-pyridin-2-ol is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical research. Success in this endeavor requires a deliberate and informed approach to experimental design. By employing highly active palladium catalysts with bulky, electron-rich phosphine ligands, selecting an appropriate base such as K₃PO₄, and maintaining rigorous inert reaction conditions, researchers can effectively overcome the inherent challenges posed by this electron-deficient heterocyclic substrate. The protocols and troubleshooting guide presented herein provide a solid foundation for achieving high yields and purity, accelerating the discovery and development of next-generation therapeutics.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Amatore, C., et al. (2006). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. [Link]

-

Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Singh, B., et al. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

-

Ku, A., et al. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

-

Hopinchem. The Role of Fluorinated Pyridines in Modern Drug Discovery. Hopinchem. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

-

Fran, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]

-

Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Angewandte Chemie International Edition. [Link]

-

ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

-

Thomas, D. A., et al. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]

-

Salih, N. K., & Al-Timimi, I. H. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

-

Reddit. Struggling with Suzuki Reaction. Reddit. [Link]

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

-

MedChemProf. Fluorine in drug discovery: Role, design and case studies. MedChemProf. [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]

-

Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

C-sponsored, M. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

-

ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 15. 5-Fluoro-3-iodo-pyridin-2-ol AldrichCPR 1186311-05-6 [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. reddit.com [reddit.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

5-Fluoro-3-iodo-pyridin-2-ol: A Strategic Building Block for Advanced Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated and Iodinated Pyridinols in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring make it a privileged structure in numerous approved drugs.[1][2] The strategic introduction of halogen atoms, particularly fluorine and iodine, onto this core imparts a unique combination of physicochemical properties that can be exploited to overcome challenges in drug design, such as metabolic instability and lack of target specificity.

The incorporation of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the pKa of nearby functionalities, and improve binding affinity to target proteins through favorable electrostatic interactions.[3] Concurrently, the iodine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This dual functionalization in 5-Fluoro-3-iodo-pyridin-2-ol creates a powerful building block, offering medicinal chemists a platform for the efficient construction of complex molecular architectures with desirable pharmacological profiles. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 5-Fluoro-3-iodo-pyridin-2-ol as a key intermediate in the generation of next-generation therapeutics, particularly in the realms of kinase and viral inhibition.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral characteristics of a building block is fundamental to its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1186311-05-6 | [4] |

| Molecular Formula | C₅H₃FINO | [4] |

| Molecular Weight | 238.99 g/mol | [4] |

| Appearance | Solid | [4] |

Spectroscopic Data (Predicted and Analog-Based)

| Spectrum | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR | Two aromatic protons would be observed, with their chemical shifts and coupling constants influenced by the adjacent fluorine, iodine, and hydroxyl groups. |

| ¹³C NMR | Five distinct resonances for the pyridine ring carbons are expected. The carbons directly attached to fluorine, iodine, and oxygen will exhibit characteristic shifts. For instance, the carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom. The chemical shift will be in the typical range for fluoro-aromatic compounds and will be influenced by the electronic nature of the other substituents on the pyridine ring. |

| IR (cm⁻¹) | A broad O-H stretching band is expected in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding. Characteristic C=C and C-N stretching vibrations of the pyridine ring will also be present. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at approximately 239, with a characteristic isotopic pattern due to the presence of iodine. |

Synthesis of 5-Fluoro-3-iodo-pyridin-2-ol: A Practical Approach

The synthesis of 5-Fluoro-3-iodo-pyridin-2-ol can be efficiently achieved from commercially available 2-amino-5-fluoropyridine. The synthetic strategy involves a two-step sequence: regioselective iodination followed by diazotization and subsequent hydrolysis.

Protocol 1: Synthesis of 2-Amino-5-fluoro-3-iodopyridine

This protocol is adapted from a patented procedure for the iodination of a substituted aminopyridine.[5]

Materials:

-

2-Amino-5-fluoropyridine

-

Silver sulfate (Ag₂SO₄)

-

Iodine (I₂)

-

Ethanol

-

Ethyl acetate

-

Sodium carbonate solution

-

25% Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-amino-5-fluoropyridine in ethanol, add an equimolar amount of silver sulfate.

-

Add powdered iodine in small portions at room temperature. The reaction is typically stirred for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove insoluble materials and wash the solid residue with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and a sodium carbonate solution.

-

Separate the organic layer and wash it sequentially with 25% aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-amino-5-fluoro-3-iodopyridine.

Protocol 2: Synthesis of 5-Fluoro-3-iodo-pyridin-2-ol

This protocol is based on the general principles of diazotization of aminopyridines followed by hydrolysis.[7][8]

Materials:

-

2-Amino-5-fluoro-3-iodopyridine

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Ice

-

Water

Procedure:

-

Carefully dissolve 2-amino-5-fluoro-3-iodopyridine in cold, concentrated sulfuric acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a specified time to ensure complete diazotization.

-

Carefully and slowly pour the reaction mixture into a beaker of boiling water.

-

Heat the resulting solution to allow for the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Key Synthetic Transformations and Applications

The true utility of 5-Fluoro-3-iodo-pyridin-2-ol lies in its capacity to undergo a variety of cross-coupling reactions at the C-3 position, leveraging the reactivity of the carbon-iodine bond. This allows for the strategic introduction of diverse functionalities, which is a cornerstone of modern drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the iodopyridine and a wide range of boronic acids or esters.[9][10] This reaction is instrumental in building biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Protocol 3: Representative Suzuki-Miyaura Coupling

Materials:

-

5-Fluoro-3-iodo-pyridin-2-ol

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

Procedure:

-